

An In-depth Technical Guide to Methyl 3-(thiophen-2-yl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(thiophen-2-yl)propanoate

Cat. No.: B019669

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-(thiophen-2-yl)propanoate**, a heterocyclic organic compound of interest in various scientific domains. This document consolidates its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. The information is presented to support researchers and professionals in drug development and chemical synthesis in their understanding and utilization of this compound.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is **Methyl 3-(thiophen-2-yl)propanoate**.

This compound is also known by several other names, which are often encountered in chemical literature and commercial catalogs. These synonyms are crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Synonyms

Type	Name
IUPAC Name	Methyl 3-(thiophen-2-yl)propanoate
Synonym	Methyl 3-(2-Thienyl)propanoate[1]
Synonym	3-(Thiophen-2-yl)propionic Acid Methyl Ester[2]
Synonym	2-Thiophenepropanoic acid, methyl ester[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **Methyl 3-(thiophen-2-yl)propanoate** is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

Table 2: Physicochemical Properties

Property	Value	Source
CAS Number	16862-05-8	[1][2][3][4]
Molecular Formula	C ₈ H ₁₀ O ₂ S	[1][2]
Molecular Weight	170.23 g/mol	[1][2]
Appearance	Colourless Oil	[1]
Storage Conditions	2-8°C, Refrigerator	[1][2]

Note: Specific experimental data for properties such as boiling point, density, and refractive index for **Methyl 3-(thiophen-2-yl)propanoate** are not readily available in the public domain. Researchers should determine these properties experimentally as needed.

Table 3: Spectroscopic Data

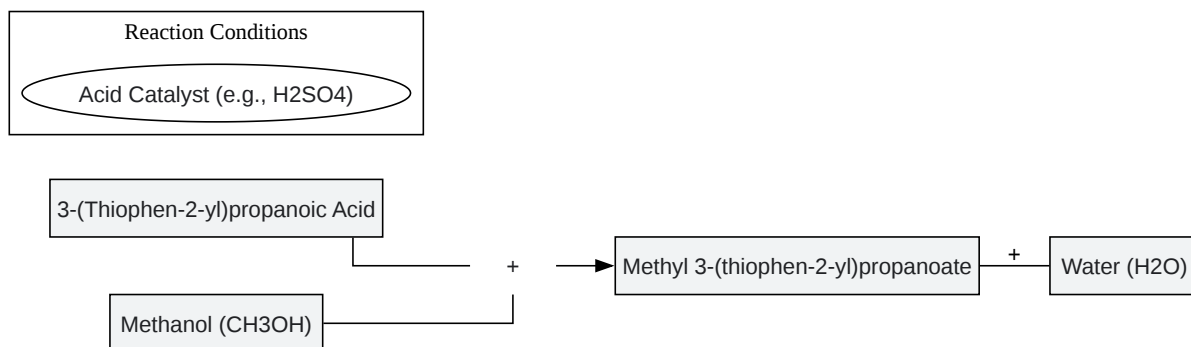
Spectrum Type	Data
¹ H NMR	Predicted ¹ H NMR data suggests characteristic peaks for the thiophene ring protons, the two methylene groups of the propanoate chain, and the methyl ester group.
¹³ C NMR	Predicted ¹³ C NMR data would show distinct signals for the carbon atoms of the thiophene ring, the carbonyl carbon of the ester, the methylene carbons, and the methyl carbon.
IR (Infrared)	The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (typically around 1735 cm ⁻¹), C-O stretching bands, and characteristic peaks for the thiophene ring.
Mass Spectrometry	The mass spectrum would exhibit a molecular ion peak (M ⁺) at m/z = 170, corresponding to the molecular weight of the compound.

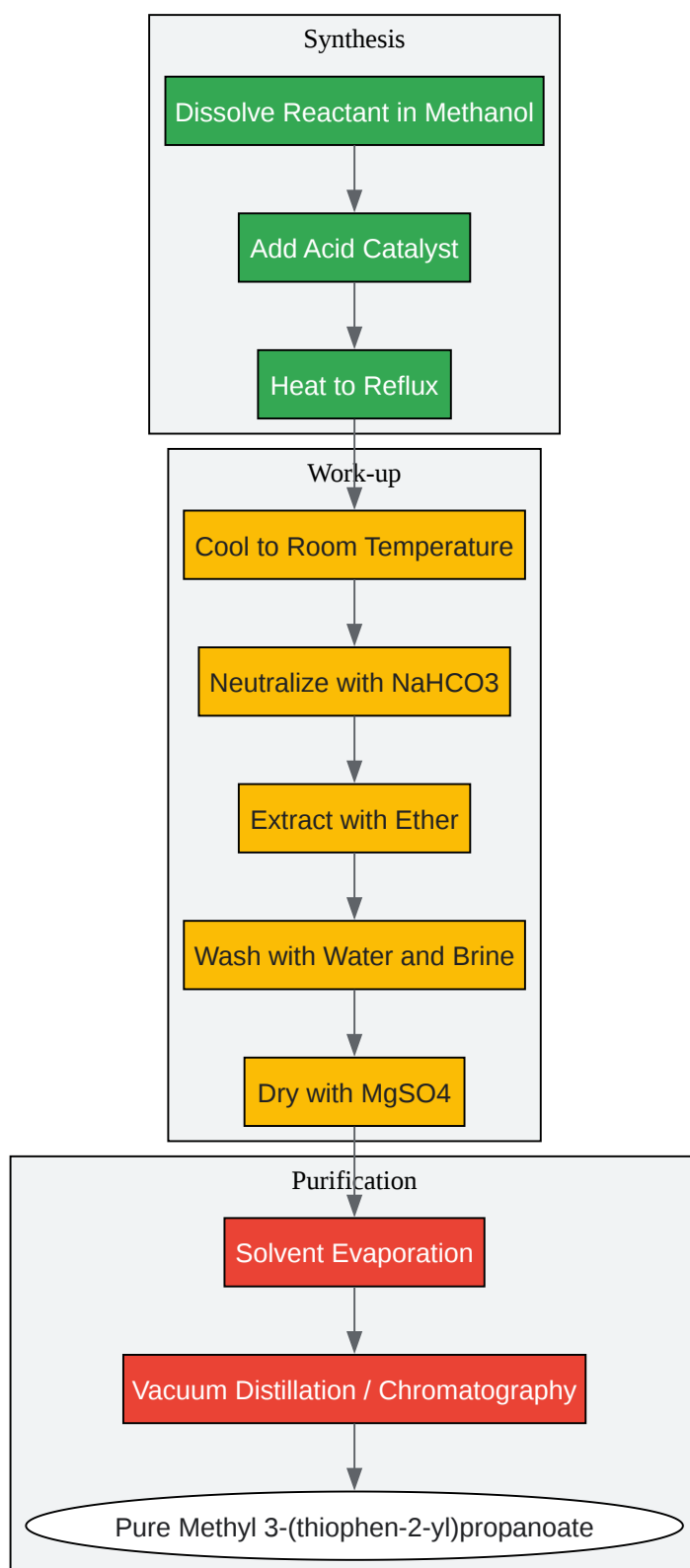
Note: As with some physical properties, experimentally obtained spectroscopic data for **Methyl 3-(thiophen-2-yl)propanoate** is not widely published. The information provided is based on predicted values and characteristic spectral regions for the functional groups present in the molecule.

Experimental Protocol: Synthesis of Methyl 3-(thiophen-2-yl)propanoate

The synthesis of **Methyl 3-(thiophen-2-yl)propanoate** can be achieved through the esterification of 3-(thiophen-2-yl)propanoic acid. A general and reliable method involves the use of methanol in the presence of an acid catalyst.

Reaction Scheme:





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